

Application Notes and Protocols for Lenalidomide-6-F in Targeted Protein Degradation

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Compound of Interest

Compound Name: *Lenalidomide-6-F*

Cat. No.: *B15543292*

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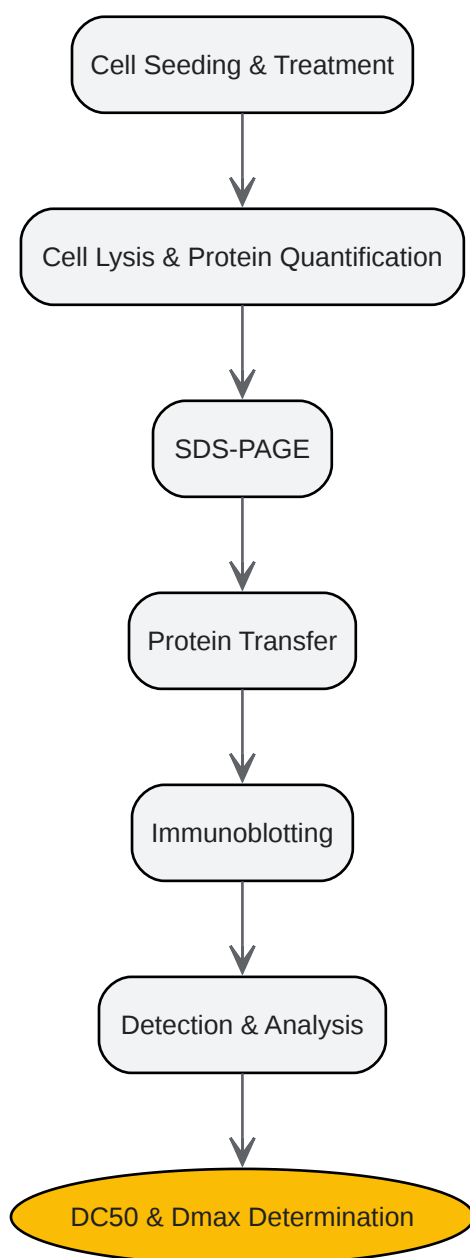
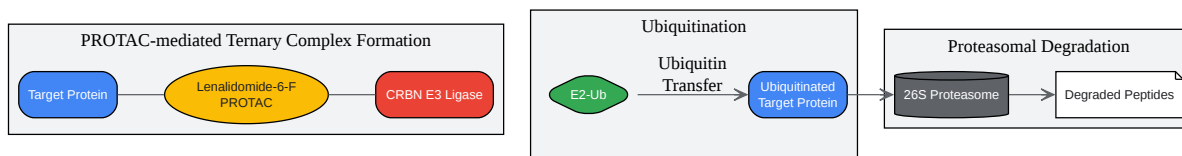
Introduction

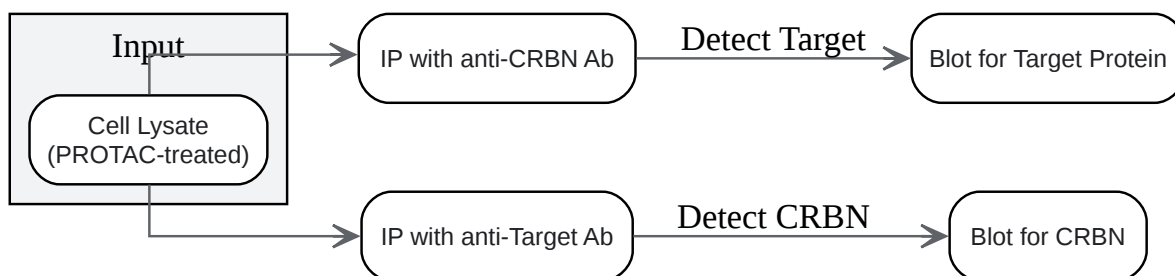
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. **Lenalidomide-6-F**, a derivative of the immunomodulatory drug lenalidomide, serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its incorporation into PROTACs facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The 6-fluoro modification on the lenalidomide core has been shown to be crucial for controlling neosubstrate selectivity, potentially offering a more refined degradation profile compared to lenalidomide or pomalidomide-based PROTACs.^{[1][2]} This document provides detailed application notes and experimental protocols for utilizing **Lenalidomide-6-F** in the development and characterization of PROTACs for targeted protein degradation.

Mechanism of Action

Lenalidomide-6-F-based PROTACs operate by inducing the proximity of a target protein to the CRL4^{CRBN} E3 ubiquitin ligase complex. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.^{[3][4]}





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Lenalidomide-6-F in Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543292#lenalidomide-6-f-for-inducing-degradation-of-target-protein]

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